4-Chloro-2,6-dimethylpyrimidine

説明

Structural Overview and Nomenclature

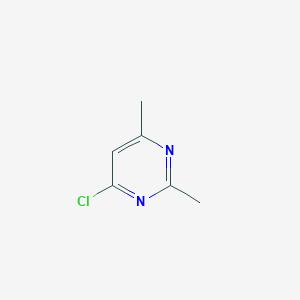

4-Chloro-2,6-dimethylpyrimidine exhibits a well-defined molecular architecture based on the pyrimidine heterocyclic framework. The compound's IUPAC name is this compound, with the systematic nomenclature reflecting the specific substitution pattern on the six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The molecular structure can be represented by the SMILES notation CC1=CC(=NC(=N1)C)Cl, which illustrates the spatial arrangement of substituents around the pyrimidine core. The InChI key GSXFOGXQLRLSKK-UHFFFAOYSA-N provides a unique chemical identifier that facilitates database searches and chemical informatics applications.

The compound's molecular weight of 142.59 g/mol reflects its relatively compact structure, while the presence of both electron-donating methyl groups and an electron-withdrawing chlorine substituent creates an interesting electronic environment. The structural arrangement places the chlorine atom at position 4, directly adjacent to one of the ring nitrogen atoms, which significantly influences the compound's reactivity patterns and potential for nucleophilic substitution reactions. The two methyl substituents at positions 2 and 6 provide steric protection and electronic activation that modulates the compound's chemical behavior compared to unsubstituted pyrimidine derivatives.

Alternative nomenclature systems have generated several synonyms for this compound, including 2,4-dimethyl-6-chloropyrimidine and 6-chloro-2,4-dimethylpyrimidine, reflecting different numbering conventions that have been employed historically. The European Community number 814-690-3 and various proprietary identifiers such as MFCD00234197 further establish the compound's identity in regulatory and commercial databases. These multiple naming conventions underscore the importance of careful attention to structural verification when working with this compound in research and industrial applications.

Historical Context in Pyrimidine Chemistry

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which traces its origins to the late 18th century. Pyrimidine derivatives were first encountered as breakdown products of uric acid, with the initial isolation of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) achieved by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This landmark discovery established the foundation for subsequent investigations into the pyrimidine ring system and its diverse chemical and biological properties.

The systematic study of pyrimidines began in earnest during the 1880s with the pioneering work of Pinner, who developed synthetic methodologies for preparing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions were particularly significant as he coined the term "pyrimidine" in 1885, combining elements from "pyridine" and "amidine" to reflect the structural relationship between these heterocyclic systems. The first synthesis of the parent pyrimidine compound was subsequently accomplished by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by zinc dust reduction in hot water.

The evolution of chlorinated pyrimidine derivatives, including compounds like this compound, emerged from the recognition that halogen substitution provided reactive centers for further chemical transformation while maintaining the aromatic stability of the pyrimidine ring. Patent literature from the 21st century documents specific synthetic approaches for this compound production, indicating its growing commercial importance as a pharmaceutical intermediate. The development of efficient synthetic routes, such as the two-step process involving 4-hydroxy-2,6-dimethylpyrimidine chlorination with phosphorus oxychloride and triethylamine, demonstrates the maturation of pyrimidine synthetic chemistry over more than a century of research.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its dual role as both a synthetic intermediate and a model compound for studying substitution patterns on pyrimidine rings. The compound exemplifies the broader significance of pyrimidine derivatives in medicinal chemistry, where heterocyclic compounds bearing the pyrimidine core have demonstrated tremendous diversity in biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. Research indicates that drugs incorporating the pyrimidine motif can readily interact with enzymes, genetic materials, and cellular bio-components, making them particularly valuable for therapeutic applications.

The structural features of this compound make it an excellent substrate for investigating nucleophilic substitution reactions, particularly those involving the replacement of the chlorine substituent with various nucleophiles such as amines and thiols. This reactivity profile has made the compound valuable for studying mechanistic aspects of aromatic nucleophilic substitution and for developing new synthetic methodologies in heterocyclic chemistry. Microwave-assisted nucleophilic substitution reactions using this compound have demonstrated enhanced efficiency compared to conventional heating methods, with yields reaching 80-90% under optimized conditions.

The compound's significance extends to its role in the development of new pharmaceutical agents, where the pyrimidine scaffold continues to be explored for expanding chemical space portfolios in drug discovery efforts. The landscape of FDA-approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, driven by the tremendous surge in discovery of new therapeutic targets across many diseases. Recent advances have highlighted pyrimidine-based drugs' impact across multiple therapeutic areas, with particular emphasis on their improved medicinal chemistry properties as bioisosteres for phenyl and other aromatic π systems.

Chemical Classification and Registry Information

This compound is classified as an organochlorine heterocyclic compound within the broader category of substituted pyrimidines. The compound's registry information includes the CAS Registry Number 4472-45-1, which serves as the primary international identifier for chemical substances. The DSSTox Substance ID DTXSID90390043 provides additional identification within toxicology databases, while the Nikkaji Number J240.024C offers recognition within Japanese chemical information systems. The Wikidata identifier Q72449623 facilitates integration with semantic web technologies and linked data applications.

Table 1: Fundamental Chemical Registry and Classification Data

The compound falls under multiple chemical classification systems, including the GHS (Globally Harmonized System) hazard classification where it is assigned warning-level hazard statements H302, H315, H319, H332, and H335, indicating potential for acute toxicity, skin irritation, eye irritation, inhalation toxicity, and respiratory irritation. These classifications necessitate appropriate handling procedures and safety precautions during laboratory and industrial use. The physical form of the compound varies depending on purity and storage conditions, with commercial suppliers reporting both liquid, semi-solid, and crystalline solid forms.

Table 2: Physical and Chemical Property Data

特性

IUPAC Name |

4-chloro-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFOGXQLRLSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390043 | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4472-45-1 | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

The first step involves the cyclocondensation of methyl acetoacetate and acetamidine hydrochloride in the presence of potassium hydroxide (KOH) in methanol. This reaction forms 4-hydroxy-2,6-dimethylpyrimidine as a key intermediate.

Reaction Conditions

-

Molar Ratios : Methyl acetoacetate (211 g, 1.44 mol), acetamidine hydrochloride (266 g, 2.31 mol), KOH (138 g, 2.46 mol).

-

Solvent : Methanol (2 L).

-

Temperature : Reflux (65–70°C).

-

Time : 12 hours (overnight).

Workup

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is washed with ethyl acetate (3 × 500 mL) to yield 181 g (82%) of 4-hydroxy-2,6-dimethylpyrimidine as a white solid.

Chlorination with Phosphorus Oxychloride (POCl₃)

The hydroxy intermediate is chlorinated using POCl₃ and triethylamine (TEA) under reflux conditions.

Reaction Conditions

-

Molar Ratios : 4-Hydroxy-2,6-dimethylpyrimidine (181 g, 1.30 mol), POCl₃ (500 mL, 5.47 mol), TEA (147 g, 1.45 mol).

-

Solvent : None (neat POCl₃).

-

Temperature : Reflux (105–110°C).

-

Time : 12 hours.

Workup

The reaction mixture is quenched in ice-water (10 L), adjusted to pH 8–9 with KOH, and extracted with ethyl acetate (3 × 1 L). The organic layer is dried over Na₂SO₄ and concentrated to yield 105 g (58%) of 4-chloro-2,6-dimethylpyrimidine.

Direct Chlorination of 4-Hydroxy-2,6-dimethylpyrimidine

Hilbert and John Method

This approach utilizes POCl₃ as the chlorinating agent without additional catalysts.

Reaction Conditions

-

Molar Ratios : 4-Hydroxy-2,6-dimethylpyrimidine (1.0 equiv), POCl₃ (4.2 equiv).

-

Solvent : Toluene or chlorinated solvents.

-

Temperature : 80–100°C.

-

Time : 6–8 hours.

Workup

The mixture is poured into ice-water, neutralized with KOH, and extracted with ethyl acetate. The yield ranges from 65–75%, depending on the solvent.

Comparative Analysis of Methods

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via base-catalyzed nucleophilic attack of acetamidine on methyl acetoacetate, forming a six-membered pyrimidine ring through dehydration.

Chlorination Mechanism

POCl₃ acts as both a chlorinating agent and solvent. The hydroxy group is protonated, followed by nucleophilic substitution (SN2) where chloride replaces the hydroxyl group. Triethylamine neutralizes HCl, driving the reaction forward.

Optimization Strategies

Solvent Effects

Temperature Control

-

Cyclocondensation : Reflux (65–70°C) ensures complete ring closure.

-

Chlorination : Higher temperatures (105–110°C) accelerate substitution but risk decomposition.

Industrial Applications

The cyclocondensation-chlorination method is preferred for large-scale production due to:

-

Raw Material Availability : Methyl acetoacetate and acetamidine HCl are low-cost.

-

Yield Consistency : 58–60% overall yield with minimal purification.

Challenges and Solutions

Byproduct Formation

化学反応の分析

Types of Reactions

4-Chloro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.

Amination: Reaction with n-alkylamines to form corresponding amines.

Common Reagents and Conditions

Nucleophiles: Aniline derivatives, n-alkylamines

Catalysts: Lewis acids, microwave irradiation

Solvents: Dichloromethane, isopropanol.

Major Products

2-Anilinopyrimidines: Formed by the reaction with aniline derivatives.

Aminopyrimidines: Formed by the reaction with n-alkylamines.

科学的研究の応用

Pharmaceutical Development

4-Chloro-2,6-dimethylpyrimidine is explored for its potential as a precursor in the synthesis of pharmaceutical compounds. It has been investigated for:

- Kinase Inhibitors : The compound has shown promise in developing kinase inhibitors with antiproliferative activity against cancer cell lines. Studies indicate that derivatives of this compound can effectively inhibit specific kinases involved in cancer progression .

- Antibacterial Agents : Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for new antibiotic formulations.

Agricultural Chemistry

The compound serves as an important intermediate in the synthesis of herbicides and fungicides. Its applications include:

- Pesticide Development : It is utilized in creating various agrochemicals aimed at improving crop yields by protecting plants from pests and diseases. The synthesis of herbicides often incorporates this compound due to its effective biological activity against weeds .

Material Science

In material science, this compound contributes to:

- Polymer Formulation : This compound is involved in the development of specialty polymers and resins that exhibit enhanced durability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

Biochemical Studies

The compound is also employed in biochemical research focusing on:

- Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that this compound can act as an inhibitor for certain enzymes, providing insights into biological mechanisms and potential therapeutic targets .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal highlighted the antibacterial effects of derivatives of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development.

Case Study 2: Kinase Inhibitor Development

Research conducted at a leading pharmaceutical institution explored the synthesis of kinase inhibitors derived from this compound. The study reported several derivatives that showed promising results in inhibiting cancer cell proliferation, indicating the compound's utility in cancer therapeutics.

作用機序

The mechanism of action of 4-Chloro-2,6-dimethylpyrimidine primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom at the 4-position is susceptible to nucleophilic attack, leading to the formation of various substituted pyrimidine derivatives . These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which activates the pyrimidine ring towards nucleophilic attack .

類似化合物との比較

Similar Compounds

2,6-Diamino-4-chloropyrimidine: Another chlorinated pyrimidine derivative with amino groups at the 2- and 6-positions.

2-Chloro-4,6-dimethylpyrimidine: A closely related compound with similar reactivity but different substitution pattern.

Uniqueness

Its ability to undergo efficient nucleophilic substitution reactions under mild conditions makes it a valuable intermediate in organic synthesis .

生物活性

4-Chloro-2,6-dimethylpyrimidine (CDMP) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agriculture.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- CAS Number : 4472-44-0

- Molecular Weight : 144.58 g/mol

The compound is known to exhibit specific interactions with biological targets due to its structural features, which include a chlorine atom and two methyl groups on the pyrimidine ring.

Antimicrobial Properties

Research indicates that CDMP possesses notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus, highlighting its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

CDMP has shown promise in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were attributed to the induction of apoptosis and interference with cell cycle progression . Molecular docking studies suggest that CDMP may act as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in cancer progression .

Herbicidal Activity

In agricultural applications, compounds similar to CDMP have been synthesized and tested for herbicidal activity. Specifically, derivatives containing the 4,6-dimethylpyrimidin-2-yl moiety have demonstrated significant herbicidal effects against monocotyledonous plants such as Digitaria sanguinalis at concentrations as low as 50 mg/L . This suggests that CDMP and its derivatives could be developed into effective herbicides.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : CDMP may compromise the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, CDMP has been shown to trigger apoptotic pathways, leading to programmed cell death.

Data Summary

| Biological Activity | Target Organism/Cell Line | Concentration (mg/L) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Variable | Cell membrane disruption |

| Anticancer | A549 (lung cancer) | Variable | DPP-IV inhibition, apoptosis induction |

| Herbicidal | Digitaria sanguinalis | 50 - 100 | Inhibition of fatty acid biosynthesis |

Case Studies

Several studies have investigated the biological activity of CDMP:

- Antibacterial Study : A study reported that CDMP exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

- Cancer Cell Cytotoxicity : Research involving A549 and HeLa cells showed that treatment with CDMP resulted in decreased cell viability and increased markers of apoptosis after 24 hours of exposure .

- Herbicidal Efficacy : Field trials indicated that formulations containing CDMP derivatives effectively reduced weed populations in agricultural settings without adversely affecting crop yields .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation of 2,6-dimethylpyrimidine using chlorinating agents. For example, one route employs phosphorus oxychloride (POCl₃) as a chlorinating agent under reflux conditions. Key parameters to optimize include:

- Temperature : Elevated temperatures (80–110°C) improve reaction efficiency.

- Catalyst : Use of catalytic Lewis acids (e.g., AlCl₃) enhances regioselectivity.

- Stoichiometry : A molar ratio of 1:1.2 (substrate:POCl₃) minimizes side products.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Characterization by -NMR and GC-MS confirms purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV : A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides reliable quantification.

- GC-MS : Electron ionization (EI) at 70 eV with a DB-5MS column resolves volatile derivatives.

- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode improves sensitivity for trace analysis.

Critical Note : Residual oxidizing agents (e.g., ClO₂, hypochlorite) can degrade the compound. Use ascorbic acid (1% w/v) to quench these agents before analysis .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., concentration discrepancies) be resolved when quantifying this compound in the presence of reactive intermediates?

Methodological Answer: Contradictions often arise from incomplete quenching of oxidizing agents or side reactions. To address this:

Quenching Protocol : Add ascorbic acid (1–5% w/v) immediately post-reaction to neutralize ClO₂/hypochlorite.

Kinetic Monitoring : Use time-resolved HPLC-UV to track degradation kinetics.

Control Experiments : Compare samples with/without quenching agents to isolate interference effects.

Validation : Cross-validate results using orthogonal techniques (e.g., NMR integration of methyl protons vs. LC-MS).

This approach minimizes artifacts and ensures data reproducibility .

Q. What strategies are recommended for determining the crystal structure of this compound derivatives?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane (1:3).

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution X-ray diffraction.

Structure Solution : Employ SHELXT for phase determination via direct methods.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.

Validation : Check CIF files with PLATON for symmetry errors and R-factor convergence (<5%).

SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Q. How can computational methods predict reaction pathways for this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to optimize geometries and calculate transition states.

Solvent Effects : Include polarizable continuum models (PCM) for solvation (e.g., DMF, THF).

Kinetic Analysis : Compute activation energies (ΔG‡) to predict regioselectivity (e.g., chlorine vs. methyl substitution).

NBO Analysis : Identify charge distribution to rationalize electrophilic/nucleophilic sites.

Case studies show that electron-withdrawing groups (e.g., pyrimidine ring) direct substitution to the para-chloro position .

Q. What experimental design principles apply to studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs).

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature.

- Degradation Products : Identify by LC-HRMS and propose pathways (e.g., hydrolysis to 2,6-dimethylpyrimidin-4-ol).

This systematic approach informs storage conditions and reaction compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。